molecular formula C22H20N4O4 B3313710 N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide CAS No. 946382-31-6

N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

Cat. No.: B3313710
CAS No.: 946382-31-6
M. Wt: 404.4 g/mol
InChI Key: CPLBIJKIGOJQCJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a heterocyclic compound featuring a benzodioxol moiety fused with indole and 1,3,4-oxadiazole rings. The compound is part of a broader class of indole derivatives, which are frequently studied for their biological activities, including anticancer and enzyme inhibitory properties . Synonyms for this compound include ZINC2718354 and AKOS024584694, with CAS No. 536702-74-6 .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13(2)21-24-25-22(30-21)17-9-14-5-3-4-6-16(14)26(17)11-20(27)23-15-7-8-18-19(10-15)29-12-28-18/h3-10,13H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLBIJKIGOJQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents
Target Compound Indole-oxadiazole-benzodioxol Propan-2-yl, benzodioxol, acetamide
N-((5-Chloro-2-phenyl-1H-indol-3-yl)methylene)-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine (3a) Indole-oxadiazole Chloro, phenyl, methylindole
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (2a) Indole-oxadiazole-thioacetamide Thioether, thiazole
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzimidazole-benzodioxol Benzimidazole, benzodioxol

Physical and Spectroscopic Properties

  • Melting Points : The target compound’s analogs exhibit varied melting points, e.g., 2g (186–188°C, ) and 4a (119–120°C, ). These differences reflect substituent effects on crystallinity .
  • Spectroscopic Data :
    • 1H-NMR : Analog 2g shows characteristic peaks for benzodioxol (δ 5.93 ppm) and indole (δ 7.60 ppm) protons .
    • Mass Spectrometry : The target compound’s molecular ion ([M]+) is unlisted, but analogs like 4a exhibit m/z 380 ([M+2]+) and 378 ([M]+) ().

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and various biological assays that have been conducted to evaluate its efficacy.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H21N3O4
  • IUPAC Name : this compound
  • SMILES : CC(C)c(ccc(C)c1)c1OCC(Nc(cc1)cc2c1OCO2)=O

This structure incorporates a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and indole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-70.65Induces apoptosis
Compound BHeLa2.41Cell cycle arrest
N-(Benzodioxol)U937<0.5Inhibits proliferation

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry assays indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Studies show that it may cause cell cycle arrest at the G0-G1 phase, preventing further cell division.
  • Inhibition of Key Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of this compound have also been evaluated for anti-inflammatory effects. A study on sulfonamide derivatives containing oxadiazole demonstrated significant anti-inflammatory activity with IC50 values lower than standard anti-inflammatory drugs like diclofenac.

Table 2: Summary of Anti-inflammatory Activity

Compound NameIC50 (μg/mL)Comparison DrugComparison IC50 (μg/mL)
Compound C110Diclofenac157
Compound D111Aspirin150

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound against human leukemia cell lines. The results indicated that the compound exhibited a dose-dependent response with significant cytotoxicity observed at sub-micromolar concentrations.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of oxadiazole derivatives. The results showed that these compounds significantly reduced inflammation markers in vitro, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with functionalization of the benzodioxole and indole moieties, followed by coupling to the oxadiazole core. Key steps include:

  • Amide bond formation : Use coupling agents like carbodiimides (e.g., DCC) in anhydrous solvents (e.g., DMF or THF) .
  • Oxadiazole ring closure : Cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or PPA under reflux .
  • Optimization : Control reaction temperature (e.g., 60–80°C for amide coupling) and use inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity .

Q. Which analytical techniques are critical for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C-H protons at δ 7.2–7.8 ppm, benzodioxole protons at δ 6.7–6.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₀N₄O₄: calculated 432.1434, observed 432.1432) .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .

Q. How can researchers troubleshoot low yields during the oxadiazole formation step?

Common issues include incomplete cyclization or side reactions. Solutions:

  • Reagent stoichiometry : Ensure excess dehydrating agent (e.g., POCl₃) and anhydrous conditions.
  • Temperature control : Maintain reflux temperatures (100–120°C) for 4–6 hours .
  • By-product removal : Use aqueous workup (e.g., NaHCO₃ wash) to eliminate acidic impurities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for benzodioxole and indole modifications?

  • Analog synthesis : Introduce substituents (e.g., halogens, methoxy, or alkyl groups) on the indole or benzodioxole rings. For example:

    Substituent PositionBiological Activity TrendReference
    Indole C-5 (Cl)↑ Anticancer potency
    Benzodioxole C-5 (NO₂)↓ Solubility
  • Biological assays : Test analogs against target enzymes (e.g., Bcl-2/Mcl-1 for apoptosis) or cancer cell lines (e.g., MCF-7) to correlate substituents with activity .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HeLa) and control compounds (e.g., doxorubicin) to reduce variability .
  • Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular docking) studies to validate target engagement .
  • Metabolic stability tests : Assess compound half-life in liver microsomes to explain discrepancies between in vitro and in vivo results .

Q. How can mechanistic studies elucidate interactions with biological targets?

  • Molecular docking : Model compound binding to targets (e.g., Bcl-2) using software like AutoDock. Focus on hydrogen bonds between the acetamide group and Arg/Lys residues .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to validate target affinity .
  • Gene expression profiling : Use RNA-seq to identify downstream pathways (e.g., apoptosis markers like Caspase-3) after treatment .

Q. What strategies enhance metabolic stability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • Substituent engineering : Replace labile groups (e.g., -OCH₃ with -CF₃) to block cytochrome P450 metabolism .
  • Solubility modulation : Use salt forms (e.g., hydrochloride) or co-solvents (e.g., PEG-400) to enhance pharmacokinetics .

Data Contradiction Analysis

Q. How to address conflicting reports on cytotoxicity in similar compounds?

  • Dose-response validation : Re-test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies .
  • Impurity profiling : Use HPLC-MS to rule out batch-specific impurities (e.g., unreacted starting materials) affecting activity .
  • Cross-laboratory collaboration : Share protocols and compounds to harmonize data interpretation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

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